molecular formula C15H16FN B471307 N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine CAS No. 774556-61-5

N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine

Cat. No. B471307
M. Wt: 229.29g/mol
InChI Key: TZEGVBGWRZPZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine, also known as FUB-MDMB, is a synthetic cannabinoid that has gained popularity in recent years. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely used as recreational drugs. However, FUB-MDMB has gained attention in the scientific community due to its potential applications in research.

Mechanism Of Action

N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the brain. Activation of these receptors can lead to a variety of physiological and psychological effects, including altered mood, perception, and cognition. N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine has been shown to have a high affinity for these receptors, which may contribute to its potent effects.

Biochemical And Physiological Effects

N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine has been shown to have a range of biochemical and physiological effects, including the activation of the endocannabinoid system in the brain. This can lead to alterations in neurotransmitter release, particularly dopamine and serotonin, which are involved in the regulation of mood and reward. N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine has also been shown to have potent analgesic effects, which may be related to its activation of the CB1 receptor.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine in lab experiments is its high potency and affinity for the CB1 and CB2 receptors. This can allow researchers to study the effects of synthetic cannabinoids on these receptors in a more controlled and precise manner. However, one limitation of using N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine is its potential for abuse and its status as a controlled substance. Researchers must take precautions to ensure that this compound is used safely and responsibly.

Future Directions

There are a number of future directions for research on N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential, particularly in the treatment of pain and other neurological disorders. Additionally, there is a need for further research on the long-term effects of synthetic cannabinoids on the brain and other physiological systems. Finally, there is a need for continued research on the potential risks and benefits of using synthetic cannabinoids in a clinical setting.

Synthesis Methods

N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine can be synthesized using a variety of methods, including the use of chemical reagents and catalysts. One common synthesis method involves the reaction of 4-fluorobenzyl chloride with 2-methylbenzylamine in the presence of a base, such as potassium carbonate. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine has been used in a variety of scientific research applications, particularly in the field of cannabinoid receptor pharmacology. This compound has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine has been used to study the structure-activity relationships of synthetic cannabinoids and their effects on these receptors.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-12-4-2-3-5-14(12)11-17-10-13-6-8-15(16)9-7-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGVBGWRZPZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine

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